molecular formula C18H21N3O2S B2521588 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 361168-05-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No. B2521588
M. Wt: 343.45
InChI Key: UKHNBZFXSMGTCI-UHFFFAOYSA-N
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Description

The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antifungal activities. The compound is structurally related to other benzamide derivatives that have been synthesized and evaluated for their biological activities in various studies.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of amines with acid chlorides or other suitable coupling agents. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid . These methods could potentially be adapted for the synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry. X-ray crystallography can also provide detailed information about the molecular conformation and the presence of any disorder in the crystal structure . The molecular structure of the compound would likely exhibit characteristic features of benzamide derivatives, such as the amide bond and substituted benzene rings.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including further functionalization of the benzene ring or the amide moiety. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the introduction of substituents on the benzamide ring can lead to different modes of supramolecular aggregation and influence the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. Computational studies, including ADMET predictions, can provide insights into the drug-like behavior of these compounds. For example, a series of benzamide derivatives were predicted to have good oral drug-like behavior . The physical and chemical properties of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide would need to be characterized to assess its suitability for further development.

Scientific Research Applications

  • Antibacterial and Anticancer Activity

    A study by Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds exhibited cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, suggesting potential for anticancer applications Palkar et al., 2017.

  • Corrosion Inhibition

    Research by Hu et al. (2016) on benzothiazole derivatives, including structures related to the compound , demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This study suggests the potential industrial application of such compounds in protecting metals against corrosion Hu et al., 2016.

  • Synthesis and Characterization

    Abu‐Hashem et al. (2020) reported the synthesis of novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from natural compounds with significant anti-inflammatory and analgesic activities. These findings highlight the synthetic versatility and potential therapeutic benefits of such chemical structures Abu‐Hashem et al., 2020.

  • Anti-inflammatory Drugs

    A study by Lynch et al. (2006) focused on synthesizing compounds derived from 2-aminothiazole and evaluating their anti-inflammatory activity. This research provides insight into the therapeutic potential of thiazole derivatives, including structures similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide, in treating inflammation-related disorders Lynch et al., 2006.

properties

IUPAC Name

4-(dimethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2)9-13-15(14(22)10-18)24-17(19-13)20-16(23)11-5-7-12(8-6-11)21(3)4/h5-8H,9-10H2,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNBZFXSMGTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide

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